3,5-Dichloro-N-cyclopropylbenzamide

Description

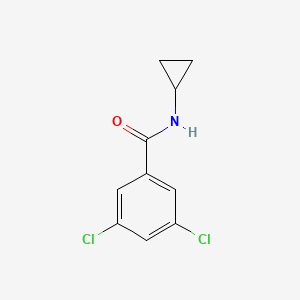

3,5-Dichloro-N-cyclopropylbenzamide (molecular formula: C₁₀H₉Cl₂NO, monoisotopic mass: 229.006 Da) is a benzamide derivative featuring two chlorine substituents at the 3- and 5-positions of the aromatic ring and a cyclopropyl group attached to the amide nitrogen. This compound lacks a functional amino group on the benzamide core, distinguishing it from several analogs (e.g., 2- or 4-amino-substituted derivatives). Limited literature or patent data exist for this compound, suggesting it may serve as a precursor or intermediate in specialized syntheses .

Propriétés

Numéro CAS |

63887-16-1 |

|---|---|

Formule moléculaire |

C10H9Cl2NO |

Poids moléculaire |

230.09 g/mol |

Nom IUPAC |

3,5-dichloro-N-cyclopropylbenzamide |

InChI |

InChI=1S/C10H9Cl2NO/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2H2,(H,13,14) |

Clé InChI |

MUVOQLLEVCPYHN-UHFFFAOYSA-N |

SMILES |

C1CC1NC(=O)C2=CC(=CC(=C2)Cl)Cl |

SMILES canonique |

C1CC1NC(=O)C2=CC(=CC(=C2)Cl)Cl |

Autres numéros CAS |

63887-16-1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N-cyclopropyl-3,5-dichloro- typically involves the reaction of 3,5-dichlorobenzoyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of benzamide, N-cyclopropyl-3,5-dichloro- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The cyclopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts like palladium on carbon (Pd/C).

Reduction: Reducing agents like LiAlH4, solvents like ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like KMnO4, solvents like water or acetone.

Major Products Formed

Substitution: Various substituted benzamides depending on the nucleophile used.

Reduction: N-cyclopropyl-3,5-dichloroaniline.

Oxidation: 3,5-dichlorobenzoic acid.

Applications De Recherche Scientifique

3,5-Dichloro-N-cyclopropylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of benzamide, N-cyclopropyl-3,5-dichloro- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 3,5-Dichloro-N-cyclopropylbenzamide and its analogs:

Functional Group Impact

- Amino Substitution: The presence of an amino group (e.g., 2- or 4-amino derivatives) introduces hydrogen-bonding capability, enhancing aqueous solubility and reactivity compared to the non-amino target compound. For instance, 2-amino-3,5-dichloro-N-cyclopropylbenzamide exhibits a collision cross-section (CCS) of 145.9 Ų for its [M+H]+ adduct, indicative of its compact yet polar structure .

- Propyl: A flexible alkyl chain that may increase membrane permeability but reduce target specificity. Chlorodimethylpropenyl: Adds steric bulk and lipophilicity, likely influencing binding affinity in agrochemical applications .

Commercial and Research Relevance

- 4-Amino-3,5-dichloro-N-cyclopropylbenzamide is widely available from suppliers (e.g., BOC Sciences, ChemExper) at ≥95% purity, underscoring its utility in industrial or medicinal chemistry .

- This compound lacks commercial or research prominence, suggesting its role may be niche or exploratory.

Physical and Spectral Properties

- Collision Cross-Section (CCS): Amino-substituted analogs like 2-amino-3,5-dichloro-N-cyclopropylbenzamide have well-documented CCS values (e.g., 160.0 Ų for [M+Na]+), aiding in mass spectrometry-based identification . No such data exist for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.